An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chlorobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-6-chlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in chemical synthesis and drug discovery. The information is presented to support research and development activities by providing key data and outlining relevant experimental methodologies.
Core Physicochemical Data
The fundamental physicochemical properties of 2-Bromo-6-chlorobenzoic acid are summarized in the table below. These values are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrClO₂ | [1][2] |
| Molecular Weight | 235.46 g/mol | [3][4] |
| CAS Number | 93224-85-2 | [1][2] |
| Appearance | White to off-white powder or crystals | [1][5][6] |
| Melting Point | 144-152 °C | [1][5][6] |
| Boiling Point (Predicted) | 315.9 ± 27.0 °C at 760 mmHg | [5][6] |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 1.62 ± 0.10 | [5][6] |
| LogP (Predicted) | 2.24 | |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [5][6] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for verifying data and conducting further research. Below are generalized protocols for measuring the melting point, pKa, and solubility of a solid organic acid like 2-Bromo-6-chlorobenzoic acid.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline 2-Bromo-6-chlorobenzoic acid is finely crushed and packed into a capillary tube to a height of 1-2 mm.[1][2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be an oil bath (Thiele tube) or a metal block heater. The capillary is positioned adjacent to a calibrated thermometer.[1]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[7] For pure compounds, this range is typically narrow (0.5-1.0 °C).
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[8]
Methodology:
-
Solution Preparation: A known concentration of 2-Bromo-6-chlorobenzoic acid is prepared by dissolving an accurately weighed sample in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol due to its limited aqueous solubility.[8] A standardized solution of a strong base, such as 0.1 M NaOH, is prepared.[9]
-
Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution. The titrator is filled with the standardized NaOH solution.[9]
-
Titration: The NaOH solution is added to the acid solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[9]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[10] This corresponds to the point on the curve where pH = pKa according to the Henderson-Hasselbalch equation.[10]
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for designing reaction conditions, purification methods, and formulation strategies.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, chloroform, hexane) are selected.[11]
-
Sample Preparation: A small, accurately weighed amount (e.g., 25 mg) of 2-Bromo-6-chlorobenzoic acid is placed into separate test tubes.[3][12]
-
Solvent Addition and Equilibration: A specific volume of each solvent (e.g., 1 mL) is added to the respective test tubes. The tubes are then agitated (e.g., shaken or vortexed) for a set period (e.g., 60 seconds) to facilitate dissolution.[11]
-
Observation: The solubility is determined by visual inspection. The compound is classified as soluble if it completely dissolves, partially soluble if some solid remains, and insoluble if no significant dissolution is observed.[11] For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved solid can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Synthesis Workflow
The synthesis of 2-Bromo-6-chlorobenzoic acid typically involves the electrophilic bromination of 2-chlorobenzoic acid. A general workflow for this process is outlined below.
Caption: Generalized workflow for the synthesis of 2-Bromo-6-chlorobenzoic acid.
General Synthesis Protocol:
-
Reaction Setup: 2-Chlorobenzoic acid is dissolved in a suitable solvent, such as glacial acetic acid, in a reaction flask.[5]
-
Addition of Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, is added to the solution.[13] A catalyst, such as iron(III) bromide or a mixture of zinc dust and iodine, may also be added to facilitate the reaction.[5]
-
Reaction: The reaction mixture is stirred, often with heating, for a specified period to allow the electrophilic aromatic substitution to proceed.[5]
-
Work-up: Upon completion, the reaction is quenched, for example, by adding water. The product is then extracted into an organic solvent.[14]
-
Purification: The crude product is purified to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent is a common method for purifying solid benzoic acid derivatives.[14][15]
Signaling Pathways and Biological Activity
Currently, there is a lack of publicly available information regarding the specific signaling pathways modulated by 2-Bromo-6-chlorobenzoic acid or its detailed biological activity. Further research is required to elucidate its potential roles in biological systems.
This guide serves as a foundational resource for professionals working with 2-Bromo-6-chlorobenzoic acid. The provided data and protocols are intended to facilitate further investigation and application of this compound in scientific and developmental contexts.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. pennwest.edu [pennwest.edu]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. web.williams.edu [web.williams.edu]
- 11. bellevuecollege.edu [bellevuecollege.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. westfield.ma.edu [westfield.ma.edu]
